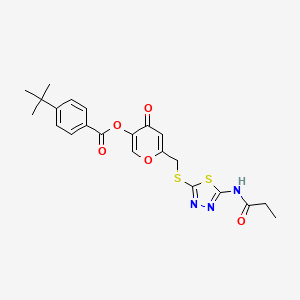
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(tert-butyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(tert-butyl)benzoate is a useful research compound. Its molecular formula is C22H23N3O5S2 and its molecular weight is 473.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(tert-butyl)benzoate is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyran ring and thiadiazole moiety, suggest diverse biological activities. This article explores the compound's biological activity, synthesizing methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N4O5S , with a molecular weight of approximately 402.45 g/mol . The structure incorporates various functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O5S |
| Molecular Weight | 402.45 g/mol |
| CAS Number | 896018-98-7 |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. The thiadiazole moiety is particularly linked to antibacterial and antifungal activities. Preliminary studies suggest that This compound may inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor. Studies have evaluated its effects on enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is particularly significant for developing treatments for neurodegenerative diseases like Alzheimer's .
Anticancer Properties
The structural complexity of the compound suggests possible anticancer activity. Thiadiazole derivatives have been associated with various anticancer mechanisms, including the induction of apoptosis in cancer cells. Research into similar compounds has shown promising results in inhibiting tumor growth and proliferation .
Case Studies
- Antimicrobial Efficacy : A study evaluating derivatives of thiadiazole reported that modifications to the thiadiazole ring significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The presence of the pyran ring in our compound may similarly enhance its efficacy .
- Enzyme Inhibition Studies : A comparative analysis of enzyme inhibitors indicated that compounds with a similar scaffold demonstrated effective inhibition of AChE, leading to increased acetylcholine levels in synaptic clefts—potentially beneficial for cognitive enhancement .
Synthesis Methods
The synthesis of This compound typically involves multiple steps:
- Formation of Thiadiazole Derivative : The initial step involves synthesizing the thiadiazole core through condensation reactions.
- Pyran Ring Construction : Subsequent reactions form the pyran ring, often utilizing cyclization techniques.
- Final Esterification : The final step involves esterifying the hydroxyl group with tert-butyl benzoate to yield the target compound.
Each step requires careful optimization of reaction conditions to maximize yield and purity.
Propriétés
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-5-18(27)23-20-24-25-21(32-20)31-12-15-10-16(26)17(11-29-15)30-19(28)13-6-8-14(9-7-13)22(2,3)4/h6-11H,5,12H2,1-4H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUPHYNURWTTKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














